molecular formula C9H5BrF3N B1524580 5-Bromo-7-(trifluoromethyl)-1H-indole CAS No. 1260658-60-3

5-Bromo-7-(trifluoromethyl)-1H-indole

Cat. No.: B1524580
CAS No.: 1260658-60-3
M. Wt: 264.04 g/mol
InChI Key: MUEZLIMDSQLWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-(trifluoromethyl)-1H-indole is a chemical compound with the molecular formula C9H5BrF3N . It is used for research and development purposes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.0444 . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Photoreactive Derivatives 5-Bromo-7-(trifluoromethyl)-1H-indole derivatives have been synthesized for photoaffinity labeling in biological functional analysis. These compounds, obtained from bromoindole derivatives, serve as skeletons for various bioactive metabolites, illustrating their utility in probing molecular interactions within biological systems (Murai et al., 2012).

Crystal Structure and Hydrogen Bonding Studies Research into the crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles reveals the importance of these compounds in understanding molecular interactions and stability. Structural analysis through X-ray diffraction and DFT calculations provides insights into their potential applications in materials science and pharmaceuticals (Mphahlele, 2018).

Intermolecular Interactions in Crystal Structures The study of intermolecular interactions within the crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole underscores the role of 5-Bromo-7-(trifluoromethyl)-1H-indoles in elucidating the principles governing molecular assembly and stability. Such research aids in the design of new materials and enhances our understanding of molecular architecture (Barakat et al., 2017).

Synthesis of Tetrahydro-β-Carboline Skeletons The compound's use extends to the synthesis of tetrahydro-β-carboline skeletons, highlighting its versatility in constructing complex molecular frameworks. This application is crucial in the development of new therapeutic agents and in the synthesis of natural products and alkaloids (Mangalaraj & Ramanathan, 2012).

Facilitating Selective Fluorination Research on the selective fluorination of indole derivatives emphasizes the compound's role in introducing fluorine atoms into complex organic molecules. This is particularly relevant in the pharmaceutical industry, where fluorination can significantly alter the biological activity and pharmacokinetic properties of drug molecules (Schlosser, Ginanneschi, & Leroux, 2006).

Properties

IUPAC Name

5-bromo-7-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-6-3-5-1-2-14-8(5)7(4-6)9(11,12)13/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEZLIMDSQLWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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